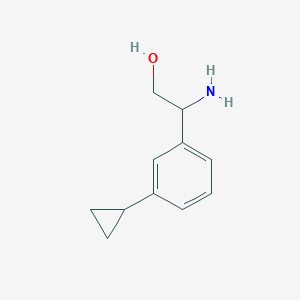
2-Amino-2-(3-cyclopropylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-cyclopropylphenyl)ethanol, also known as ACPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPH is a chiral molecule that can exist in two enantiomeric forms, with the (R)-enantiomer showing more potent biological activity than the (S)-enantiomer.
Applications De Recherche Scientifique
Receptor Differentiation and Synthesis Applications
Research on structural modifications of related compounds, like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, highlights their role in sympathomimetic activity alterations and receptor differentiation, identifying two distinct β-receptor populations, β-1 and β-2 types, with implications for targeted therapeutic interventions (Lands, Ludueña, & Buzzo, 1967). Furthermore, the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its derivatives has been explored for creating heterocyclic compounds, indicating its utility in synthetic chemistry and potential pharmaceutical applications (Kametani, Satoh, Agui, Ueki, Kigasawa, Hiiragi, Ishimaru, & Horie, 1970).
Chiral Synthesis and Asymmetric Additions
The development of chiral moderators and catalysts from structurally similar compounds underscores their significance in enantioselective synthesis. For instance, the efficient route to the drug candidate DPC 963 via a chiral moderator derived from a related compound showcases its application in the synthesis of antiviral agents (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000). Additionally, amino alcohols with a cyclopropane backbone have been used in catalytic asymmetric diethylzinc additions to aldehydes, highlighting their role in creating enantioselective synthesis pathways (Zhong, Guo, Wang, Yin, & Wang, 2007).
Amination Reactions and Apoptosis Induction
Copper-catalyzed direct amination of ortho-functionalized haloarenes using sodium azide, with ethanol as a solvent, represents an innovative approach to synthesizing aromatic amines, demonstrating the compound's utility in facilitating complex chemical transformations (Zhao, Fu, & Qiao, 2010). Research on 2-(3,4-Dihydroxyphenyl)ethanol, a compound with structural similarities, has shown its potential in inducing apoptosis in cancer cells, providing a basis for its consideration in therapeutic strategies for cancer treatment (Ragione, Cucciolla, Borriello, D. Pietra, Pontoni, Racioppi, Manna, Galletti, & Zappia, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-(3-cyclopropylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTYFMCDQQMJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)
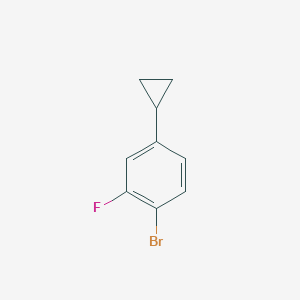

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)
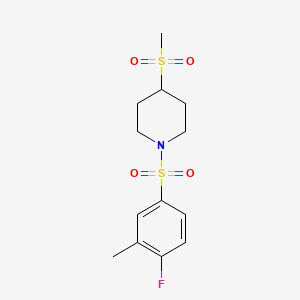
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)

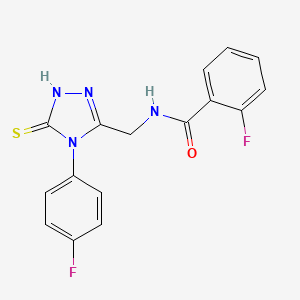
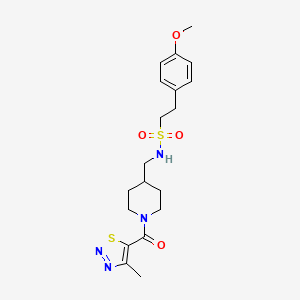
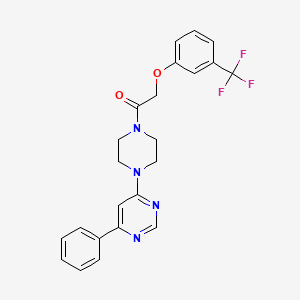
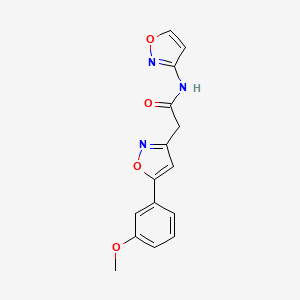
![N-(4-chloro-2-fluorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925351.png)
![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)